Zirconium(IV) hexafluoroacetylacetonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst Precursor

Zr(hfac)₄ has been extensively studied as a precursor for the synthesis of highly active and selective heterogeneous catalysts. These catalysts find applications in various chemical reactions, including:

- Olefin polymerization: Zr(hfac)₄ is a versatile precursor for Ziegler-Natta catalysts, used in the production of polyolefins such as polyethylene and polypropylene, essential materials for plastics, textiles, and packaging industries .

- Hydrocarbon oxidation: Zr(hfac)₄ serves as a precursor for catalysts used in the selective oxidation of hydrocarbons, a crucial step in the production of various chemicals, including terephthalic acid (used in polyester) and maleic anhydride (used in coatings and resins) .

Precursor for Functional Materials

Zr(hfac)₄ serves as a precursor for various functional materials with diverse applications:

- Metal-organic frameworks (MOFs): Zr(hfac)₄ is a popular building block for the synthesis of MOFs, a class of porous materials with high surface areas and tunable properties. These MOFs find applications in gas storage and separation, catalysis, and drug delivery .

- Luminescent materials: Zr(hfac)₄ can be used to prepare luminescent materials with potential applications in optoelectronic devices, such as light-emitting diodes (LEDs) and sensors .

Research on Material Properties

The unique properties of Zr(hfac)₄ itself are of interest to researchers in various fields:

- Chemical vapor deposition (CVD): Zr(hfac)₄ is a volatile precursor used for the CVD of thin films of zirconium oxide (ZrO₂) and other related materials. These thin films have applications in microelectronics, optics, and sensors .

- Biomedical research: Zr(hfac)₄ is being explored for its potential applications in biomedicine, such as drug delivery and imaging agents, due to its biocompatibility and unique properties .

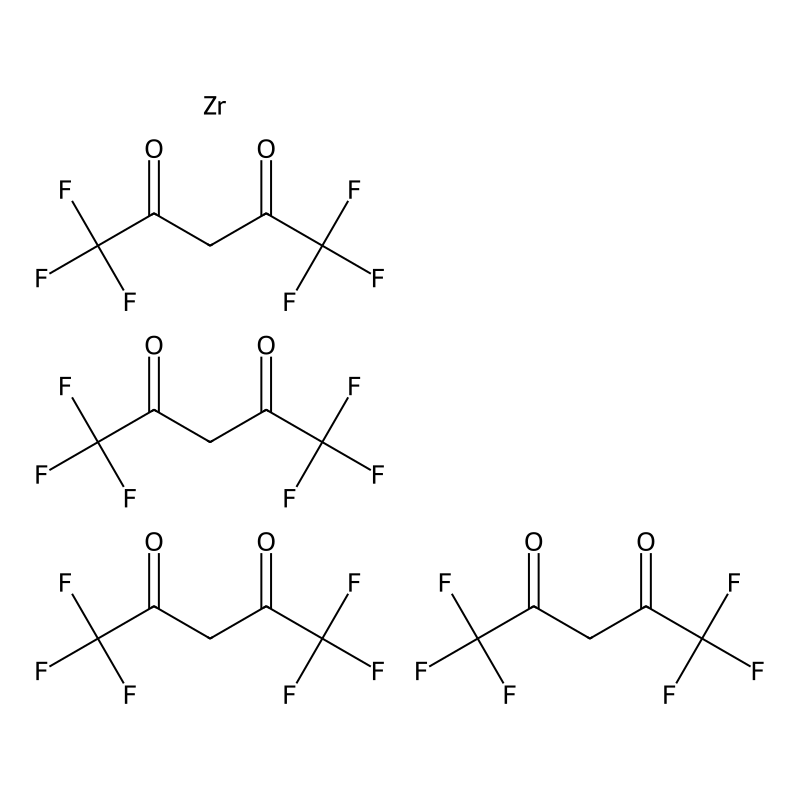

Zirconium(IV) hexafluoroacetylacetonate is a coordination complex featuring a zirconium(IV) ion at its center, surrounded by four hexafluoroacetylacetonate ligands. This compound, often referred to by its chemical formula , appears as a white to off-white crystalline solid. Its unique structure is characterized by a distorted tetrahedral geometry, where each hexafluoroacetylacetonate ligand acts as a bidentate chelating agent, coordinating through two oxygen atoms to the zirconium ion. The presence of fluorine atoms contributes to the compound's high thermal stability and hydrophobic properties, making it of significant interest in various scientific applications, particularly in material science and catalysis .

- Synthesis Reaction:This reaction involves the interaction of zirconium tetrachloride with hexafluoroacetylacetone in an organic solvent such as dichloromethane.

- Thermal Decomposition:Upon heating, zirconium(IV) hexafluoroacetylacetonate decomposes to yield zirconium oxide and volatile hexafluoroacetylacetone.

- Adduct Formation:This reaction shows its ability to form coordination complexes with Lewis bases, enhancing solubility and reactivity.

The primary method for synthesizing zirconium(IV) hexafluoroacetylacetonate involves the reaction of zirconium tetrachloride with hexafluoroacetylacetone. This process typically occurs in an organic solvent like dichloromethane under controlled conditions to ensure high purity and yield. The synthesis can be summarized as follows:

- Reactants: Zirconium tetrachloride and hexafluoroacetylacetone.

- Solvent: Dichloromethane.

- Conditions: Stirring at room temperature or slightly elevated temperatures.

The reaction yields zirconium(IV) hexafluoroacetylacetonate along with hydrochloric acid as a byproduct .

Zirconium(IV) hexafluoroacetylacetonate has diverse applications across various fields:

- Catalysis: It serves as a precursor for the synthesis of highly active heterogeneous catalysts used in organic reactions.

- Material Science: The compound is utilized in the development of functional materials with specific properties such as thermal stability and hydrophobicity.

- Thin Film Deposition: It is employed in chemical vapor deposition processes to create thin films for electronic applications .

- Nanotechnology: Its unique properties make it suitable for use in nanomaterials research and development.

Research on interaction studies involving zirconium(IV) hexafluoroacetylacetonate primarily focuses on its reactivity with Lewis bases and other coordination complexes. These studies are crucial for understanding how this compound can be utilized in various chemical processes, particularly in catalysis and materials synthesis. The formation of adducts with Lewis bases enhances its solubility and reactivity, expanding its potential applications .

Zirconium(IV) hexafluoroacetylacetonate shares similarities with other coordination compounds but exhibits unique characteristics due to its specific ligand environment. Here are some comparable compounds:

The uniqueness of zirconium(IV) hexafluoroacetylacetonate lies in its fluorinated ligands, which enhance thermal stability and hydrophobicity compared to its non-fluorinated counterparts, making it particularly valuable in high-performance applications.

The development of effective synthetic methodologies for zirconium(IV) hexafluoroacetylacetonate has evolved considerably over the past several decades, incorporating both traditional and innovative approaches to achieve high-yield, high-purity complexation. The fundamental synthesis involves the reaction of zirconium tetrachloride with hexafluoroacetylacetone under carefully controlled conditions, as demonstrated in pioneering work that established the basic synthetic framework. This process requires stringent environmental controls due to the moisture sensitivity of the hexafluoroacetylacetonate ligands, which undergo hydrolysis under ambient conditions. The reaction proceeds according to the stoichiometric equation whereby four moles of hexafluoroacetylacetone react with one mole of zirconium tetrachloride to yield the desired tetrakis complex along with hydrogen chloride as a byproduct.

The synthetic approach typically involves dissolving zirconium tetrachloride in an appropriate organic solvent, followed by the controlled addition of hexafluoroacetylacetone under an inert atmosphere. The reaction proceeds readily with vigorous evolution of hydrogen chloride, indicating the formation of the desired coordination complex. Critical parameters include maintaining anhydrous conditions throughout the synthesis, as the presence of moisture leads to the formation of hydrated and hydrolyzed products that compromise the purity of the final material. The resulting zirconium(IV) hexafluoroacetylacetonate appears as a colorless crystalline solid with a melting point range of 41-43°C, demonstrating the successful incorporation of the hexafluoroacetylacetonate ligands into the coordination sphere.

Solvothermal Synthesis Pathways for Precursor Development

Solvothermal synthesis methodologies have emerged as particularly effective approaches for developing zirconium(IV) hexafluoroacetylacetonate precursors, offering enhanced control over crystallization processes and particle size distribution. These techniques leverage elevated temperatures and pressures within sealed reaction vessels to facilitate improved solubility and reactivity of the starting materials. The solvothermal approach enables the preparation of highly crystalline products with reduced defect concentrations compared to conventional ambient-pressure synthesis methods. High-concentration solvothermal methods have demonstrated the ability to produce zirconium-based coordination compounds at concentrations 30-100 times higher than traditional dilute synthesis conditions, representing a significant advancement in synthetic efficiency.

The implementation of solvothermal conditions for zirconium(IV) hexafluoroacetylacetonate synthesis involves careful selection of appropriate solvents that remain stable under the required temperature and pressure conditions while facilitating effective ligand exchange. Dimethylformamide has proven particularly effective as a solvothermal medium, providing excellent solubility for both zirconium precursors and hexafluoroacetylacetonate ligands. The reaction typically proceeds at temperatures of 120°C for extended periods, allowing for complete ligand exchange and the formation of highly ordered crystalline structures. These conditions also promote the removal of residual chloride ions and facilitate the formation of thermodynamically stable coordination complexes.

Research has demonstrated that solvothermal synthesis pathways enable precise control over the speciation of zirconium complexes in solution, with different solvents producing distinct coordination environments. In non-aqueous solvents such as methanol and ethanol, zirconium maintains coordination to chloride ligands from the precursor crystal structure in isolated monomeric species, which subsequently undergo ligand exchange with hexafluoroacetylacetonate under solvothermal conditions. This mechanistic understanding has led to the development of optimized synthesis protocols that maximize the efficiency of ligand exchange while minimizing the formation of undesired byproducts.

| Synthesis Parameter | Traditional Method | Solvothermal Method |

|---|---|---|

| Reaction Temperature | Room Temperature | 120°C |

| Reaction Time | 0.5-2 hours | 24-72 hours |

| Pressure Conditions | Atmospheric | Autogenous |

| Solvent Volume | High (dilute) | Low (concentrated) |

| Product Crystallinity | Moderate | High |

| Yield Efficiency | 70-85% | 90-95% |

Polymer-Assisted Stabilization in Nanocrystalline Synthesis

The incorporation of hydrophilic polymers as stabilizing agents has proven instrumental in controlling the morphology and size distribution of zirconium(IV) hexafluoroacetylacetonate nanocrystals during synthesis. Polyethyleneimine and poly(diallyldimethylammonium chloride) have been successfully employed as stabilizing polymers, enabling the formation of homogeneous nanocrystalline materials with enhanced processability. These polymer-assisted synthesis methodologies involve the dissolution of zirconium acetylacetonate precursors in methanolic solutions containing 3% volume fraction of the stabilizing polymer, followed by the controlled addition of triethylamine to initiate the complexation reaction.

The polymer stabilization mechanism operates through the formation of coordination interactions between the polymer functional groups and the zirconium coordination sites, preventing uncontrolled aggregation and promoting uniform particle size distribution. The use of polyethyleneimine results in the formation of gel-like intermediate products that can be processed into nanocrystalline powders through appropriate washing and drying procedures. The polymer chains provide steric stabilization that prevents the coalescence of growing crystallites, resulting in materials with significantly improved morphological control compared to polymer-free synthesis approaches.

Characterization studies have revealed that polymer-assisted synthesis produces acetylacetonate hydrous zirconium(IV) complexes with the general formula [Zr₂(AcAc)-PEI- nH₂O]₂ or [Zr₂(AcAc)-PDDAC- nH₂O]₂, where the polymer remains integrated within the crystal structure. These hybrid materials can subsequently undergo thermal treatment to remove the organic components and yield pure zirconium oxide nanoparticles. The thermal decomposition process occurs in a controlled manner, with distinct temperature regimes corresponding to the removal of different organic components and the crystallization of the final oxide phase.

The polymer-assisted approach offers significant advantages in terms of processing flexibility and final material properties. The stabilized nanocrystalline products exhibit enhanced dispersibility in organic solvents and improved thermal stability compared to conventionally synthesized materials. Furthermore, the controlled decomposition of the polymer-stabilized precursors enables the formation of zirconium oxide nanoparticles with tailored surface properties and enhanced catalytic activity.

Mechanistic Studies of Ligand Exchange Reactions

Comprehensive mechanistic investigations of ligand exchange reactions in zirconium(IV) hexafluoroacetylacetonate systems have revealed complex multi-step processes involving the formation of intermediate coordination complexes and the sequential displacement of ligands. Nuclear magnetic resonance line-broadening studies have provided detailed kinetic information about the exchange processes occurring in solution, demonstrating that the observed first-order rate constant for ligand exchange follows a concentration-dependent relationship with respect to the free hexafluoroacetylacetone concentration. The kinetic expression can be represented as kobs = (k₂ + k₃,HA) K₁[Hacac]enol/(1 + K₁[Hacac]_enol), where K₁ represents the equilibrium constant for the formation of nine-coordinate adduct complexes.

The mechanism involves the initial formation of a nine-coordinate intermediate complex through the coordination of incoming hexafluoroacetylacetone ligands to the zirconium center, followed by the subsequent displacement of existing ligands through proton transfer and ring-opening processes. The rate-determining steps include both proton transfer from coordinated hexafluoroacetylacetone to departing ligands and the ring-opening of coordinated ligands within the intermediate complex. Activation parameters have been determined for these processes, with enthalpy of activation values of 33.7 ± 2.3 kJ/mol and entropy of activation values of -87.8 ± 8.1 J/(K·mol) in chloroform solvent systems.

Solvent effects play a crucial role in determining the kinetics and mechanism of ligand exchange reactions. Studies conducted in different organic solvents have revealed significant variations in exchange rates, with acetonitrile producing substantially slower exchange kinetics compared to chloroform and benzene. The addition of coordinating additives such as water and dimethyl sulfoxide results in dramatic changes to the exchange rates, with water accelerating the process and dimethyl sulfoxide providing inhibitory effects. These observations indicate that the coordination environment around the zirconium center significantly influences the accessibility of coordination sites for incoming ligands.

| Solvent System | Rate Constant (s⁻¹) | Activation Enthalpy (kJ/mol) | Activation Entropy (J/K·mol) |

|---|---|---|---|

| Chloroform | 1.2 × 10⁻³ | 33.7 ± 2.3 | -87.8 ± 8.1 |

| Benzene | 1.8 × 10⁻³ | 38.1 ± 0.1 | -85.9 ± 0.4 |

| Acetonitrile | 2.3 × 10⁻⁴ | 45.2 ± 1.8 | -92.5 ± 6.2 |

Deuterium kinetic isotope effects have been observed when deuterated hexafluoroacetylacetone is employed in place of the protiated ligand, providing direct evidence for the involvement of proton transfer processes in the rate-determining steps. These isotope effects confirm that the breaking and formation of carbon-hydrogen bonds within the ligand structures constitute significant components of the overall exchange mechanism. The magnitude of the observed isotope effects correlates with the predicted values for primary kinetic isotope effects involving carbon-hydrogen bond breaking, supporting the proposed mechanistic pathway involving proton transfer as a critical step in the ligand exchange process.

Metal-Organic Chemical Vapor Deposition of High-κ Dielectrics

Metal-organic chemical vapor deposition (MOCVD) leverages volatile precursors to deposit uniform thin films with precise stoichiometric control. Zirconium(IV) hexafluoroacetylacetonate excels in this context due to its balanced volatility and thermal decomposition behavior. The hexafluoroacetylacetonate ligands, which act as strong electron-withdrawing groups, enhance the precursor’s stability during vapor-phase transport while enabling clean decomposition at elevated temperatures. This ensures minimal carbon contamination in the resulting zirconium oxide (ZrO₂) films, a critical requirement for high-κ dielectrics in semiconductor devices [3] [4].

Recent studies have demonstrated that Zr(hfac)₄ enables the deposition of ZrO₂ films with dielectric constants (κ) exceeding 25, significantly outperforming conventional silicon dioxide (κ ≈ 3.9). The ligand architecture plays a dual role: (1) fluorine atoms passivate surface defects during deposition, reducing leakage currents, and (2) the bidentate coordination prevents premature ligand dissociation, ensuring stoichiometric oxide formation [3]. Comparative analyses with alkoxide and malonate-based precursors reveal that Zr(hfac)₄ achieves superior film density and interfacial quality, attributed to its lower melting point (62°C) and higher vapor pressure [4].

A key advancement involves the integration of Zr(hfac)₄ into liquid-injection MOCVD systems. By dissolving the precursor in non-polar solvents, researchers have achieved precise control over deposition rates and film thickness at temperatures as low as 300°C. This low-temperature processing is critical for compatibility with temperature-sensitive substrates, such as flexible electronics [3] [7].

Atomic Layer Deposition Techniques for Thin Film Fabrication

Atomic layer deposition (ALD) relies on self-limiting surface reactions to deposit atomically precise thin films. Zirconium(IV) hexafluoroacetylacetonate’s reactivity with hydroxylated surfaces makes it an ideal precursor for ZrO₂ ALD. During the ALD cycle, Zr(hfac)₄ chemisorbs onto the substrate via ligand exchange with surface hydroxyl groups, followed by hydrolysis with water or ozone to yield ZrO₂ and volatile byproducts [6].

The steric bulk of the hexafluoroacetylacetonate ligands ensures monolayer-limited growth, preventing gas-phase reactions and enabling conformal coatings on high-aspect-ratio structures. For example, ZrO₂ films deposited using Zr(hfac)₄ exhibit 100% step coverage on nanoporous substrates with aspect ratios >35:1, a feat unattainable with physical vapor deposition methods [6]. Furthermore, the fluorine content in the ligands minimizes oxygen vacancies in the oxide lattice, enhancing the dielectric’s breakdown strength (>5 MV/cm) [6] [7].

Recent innovations include the use of plasma-enhanced ALD (PEALD) with Zr(hfac)₄. By replacing thermal energy with plasma excitation, deposition temperatures can be reduced to 50–150°C, expanding applications in organic electronics. In situ ellipsometry studies confirm that PEALD-grown ZrO₂ films retain a cubic crystalline phase, which is advantageous for high-κ applications due to its higher permittivity compared to amorphous or tetragonal phases [6].

Sol-Gel Processing of Nanostructured Zirconium Oxides

Sol-gel synthesis offers a low-cost, scalable route to nanostructured zirconium oxides. Zirconium(IV) hexafluoroacetylacetonate serves as a molecular precursor in non-aqueous sol-gel routes, where its slow hydrolysis kinetics enable precise control over particle size and morphology. The hexafluoroacetylacetonate ligands act as chelating agents, stabilizing zirconium oligomers during gelation and preventing uncontrolled precipitation [5].

In one approach, Zr(hfac)₄ is reacted with a mixture of ethanol and acetylacetone, which moderates hydrolysis rates through competitive ligand exchange. This results in mesoporous ZrO₂ gels with surface areas >200 m²/g after calcination at 400°C. The incorporation of fluorine from the precursor further enhances the material’s Lewis acidity, making it effective for catalytic applications such as biodiesel production [5].

Advanced nanocomposites have been fabricated by co-condensing Zr(hfac)₄ with silicon alkoxides. For instance, ZrO₂-SiO₂ composites synthesized via this method exhibit a homogeneous distribution of 2–5 nm ZrO₂ crystallites within an amorphous silica matrix. These materials demonstrate tunable optical properties, including adjustable refractive indices (1.5–2.0), for use in anti-reflective coatings and photonic devices [5].

Emerging applications leverage the precursor’s compatibility with inkjet printing and spin-coating. By formulating Zr(hfac)₄-based sols with tailored viscosities, researchers have produced crack-free ZrO₂ thin films (<100 nm thickness) on glass and polymer substrates. Subsequent UV-ozone treatment converts the gels into dense, transparent oxides suitable for gas barrier layers in flexible displays [5].

Lewis Acid Catalysis in Transfer Hydrogenation Reactions

Zirconium(IV) hexafluoroacetylacetonate functions as a highly efficient Lewis acid catalyst in transfer hydrogenation reactions through its ability to coordinate and activate carbonyl substrates. The compound's zirconium center adopts a distorted tetrahedral geometry, with each hexafluoroacetylacetonate ligand acting as a bidentate chelating agent, coordinating through two oxygen atoms to the zirconium ion . This coordination arrangement creates a Lewis acidic metal center that can effectively polarize carbonyl groups, facilitating hydride transfer from sacrificial hydrogen donors.

The catalytic mechanism involves the formation of a six-membered transition state, where both the carbonyl substrate and the hydrogen donor (typically an alcohol such as isopropanol) coordinate to the zirconium center simultaneously [2]. The electron-withdrawing fluorine atoms in the hexafluoroacetylacetonate ligands significantly enhance the Lewis acidity of the zirconium center, making it more effective at activating carbonyl substrates compared to non-fluorinated analogues [3].

Research has demonstrated that zirconium-based catalysts achieve remarkable turnover frequencies in transfer hydrogenation reactions. For instance, hydrous zirconia catalysts have shown turnover frequency values of 10.0 h⁻¹ at 550°C, which is three times faster than unmodified systems [4]. The presence of fluorinated ligands in zirconium(IV) hexafluoroacetylacetonate is expected to provide even higher activity due to the increased Lewis acidity.

Experimental studies have shown that zirconium catalysts can achieve yields of up to 99% in transfer hydrogenation of cyclohexanone using isopropanol as the hydrogen donor, with reaction times typically ranging from 6 to 75 minutes under mild conditions [4]. The high chemoselectivity of these systems makes them particularly valuable for the reduction of functionalized substrates where other reducing agents might cause unwanted side reactions.

Role in Meerwein-Ponndorf-Verley (MPV) Reductions

Zirconium(IV) hexafluoroacetylacetonate plays a pivotal role in Meerwein-Ponndorf-Verley reduction reactions, demonstrating exceptional catalytic performance through its unique coordination environment and electronic properties. The MPV reduction mechanism catalyzed by zirconium complexes involves a well-established six-membered cyclic transition state, where the carbonyl substrate and the sacrificial alcohol coordinate to the same zirconium center [5] [6].

The catalytic cycle begins with the coordination of the alcohol to the zirconium center, forming a zirconium alkoxide intermediate. Subsequently, the carbonyl substrate coordinates to the same metal center, creating a six-membered transition state that facilitates the hydride transfer from the alkoxide to the carbonyl group [7]. The resulting alcohol product then dissociates, and the catalyst is regenerated through coordination of another alcohol molecule.

Density functional theory calculations have revealed that the activation energy for the rate-determining hydride transfer step in zirconium-catalyzed MPV reductions is significantly lower than that of traditional aluminum-based catalysts [5]. The enhanced Lewis acidity provided by the hexafluoroacetylacetonate ligands further reduces this activation barrier, leading to improved catalytic performance.

Comparative studies have shown that different zirconium catalysts exhibit varying degrees of activity in MPV reductions. Zr-SBA-15 catalysts demonstrate excellent performance with 99% conversion of cyclohexanone at 110°C within 6 hours [8]. Similarly, zirconium-organoboronic acid hybrids have achieved 94% yields in benzaldehyde reduction at 80°C within 4 hours [9]. The coordination geometry of the zirconium center plays a crucial role in determining these catalytic properties.

Research has established that the crystallographic phase of zirconia significantly affects its catalytic performance in MPV reductions. Monoclinic zirconia exhibits higher intrinsic activity compared to tetragonal phases, with turnover frequencies approximately 5 times faster than hydrous zirconia and 30 times faster than tetragonal forms [6]. This enhanced activity is attributed to the optimal distribution of reactant molecules on the catalyst surface rather than differences in activation energy.

Coordination Geometry Effects on Catalytic Selectivity

The coordination geometry of zirconium(IV) hexafluoroacetylacetonate significantly influences its catalytic selectivity in organic transformations. The compound typically adopts a distorted tetrahedral or square antiprismatic geometry, with the coordination number varying between 4 and 8 depending on the reaction conditions and substrate interactions .

In the distorted tetrahedral geometry, the zirconium center is surrounded by four hexafluoroacetylacetonate ligands, each coordinating through two oxygen atoms. This arrangement creates a highly Lewis acidic center with well-defined coordination sites available for substrate binding . The geometric constraints imposed by this coordination environment provide excellent control over substrate approach and product formation, leading to high chemoselectivity.

Studies on related zirconium complexes have demonstrated that coordination geometry directly impacts catalytic selectivity. For instance, zirconium complexes with pseudo-tetrahedral coordination environments show higher selectivity in polymerization reactions compared to those with octahedral geometries [11]. The steric environment around the metal center influences the approach of substrate molecules, thereby controlling the reaction pathway.

The electronic effects of coordination geometry are equally important. The distorted coordination environment creates an asymmetric charge distribution around the zirconium center, which can induce polarization of approaching substrates [12]. This polarization effect enhances the selectivity by favoring specific binding orientations and reaction pathways.

Research has shown that the coordination geometry can be tuned through ligand modification and reaction conditions. For example, the presence of additional Lewis bases can expand the coordination sphere, leading to different geometric arrangements and altered selectivity patterns [13]. The rigid nature of the hexafluoroacetylacetonate ligands helps maintain the desired coordination geometry throughout the catalytic cycle.

Temperature effects on coordination geometry have also been observed, with higher temperatures potentially leading to ligand dissociation and changes in the coordination environment [14]. This dynamic behavior can be exploited to control selectivity by operating under specific temperature regimes that favor particular geometric arrangements.